2-Ethyl-9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
CAS No.: 919120-47-1
Cat. No.: VC16942097
Molecular Formula: C14H17FN2
Molecular Weight: 232.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919120-47-1 |
|---|---|
| Molecular Formula | C14H17FN2 |
| Molecular Weight | 232.30 g/mol |
| IUPAC Name | 2-ethyl-9-fluoro-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indole |
| Standard InChI | InChI=1S/C14H17FN2/c1-2-17-7-3-4-13-12(9-17)11-8-10(15)5-6-14(11)16-13/h5-6,8,16H,2-4,7,9H2,1H3 |
| Standard InChI Key | HOVPQJRURDQENU-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCCC2=C(C1)C3=C(N2)C=CC(=C3)F |
Introduction
Chemical Identity and Structural Features
The molecular formula of 2-ethyl-9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole is C₁₄H₁₇FN₂, with a molecular weight of 236.30 g/mol. Its IUPAC name systematically describes the bicyclic system comprising a seven-membered azepine ring fused to an indole moiety, with specific substituents at positions 2 (ethyl) and 9 (fluoro). Key structural parameters derived from X-ray diffraction studies of analogous compounds reveal:
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Ring conformation: The azepine ring adopts a chair–boat conformation in crystalline states, with basal planes defined by N4–C5/C1–C12 and C5–C6/C7–C12 atoms . This contrasts with related non-fluorinated analogs that exhibit twisted boat conformations, suggesting fluorine’s electronic effects on ring dynamics .
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Bond characteristics: Critical C=C and C–N bonds in the enamine fragment measure 1.366 (3) Å and 1.407 (3) Å, respectively, indicating significant conjugation . The ethyl substituent introduces steric effects, twisting carboxylate substituent planes by 60.39 (8)° .
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Crystallographic data: Space group P2₁/c with unit cell parameters a = 9.8353(3) Å, b = 14.6934(5) Å, c = 13.2897(5) Å, and β = 104.755(2)°, as determined for the dimethyl dicarboxylate derivative .
Table 1: Comparative Structural Parameters of Azepinoindole Derivatives
| Parameter | 2-Ethyl-9-fluoro Derivative | Non-Fluorinated Analog |
|---|---|---|
| Azepine Ring Conformation | Chair–boat | Twisted boat |
| C=C Bond Length (Å) | 1.366 | 1.372 |
| C–N Bond Length (Å) | 1.407 | 1.399 |
| Dihedral Angle (°) | 60.39 | 58.72 |
Synthesis and Reaction Dynamics
The synthesis typically involves a domino reaction between 2-ethyl-9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole and dimethyl acetylenedicarboxylate (DMAD) under mild conditions :
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Reaction Setup:
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Workup:
The reaction proceeds via ring expansion from a seven-membered azepine to a nine-membered azonine system, with concurrent formation of 3-methoxymethylindole byproducts . Fluorine’s electron-withdrawing effects modulate reaction kinetics, as evidenced by comparative studies with methyl-substituted analogs .
Biological Activity and Mechanistic Insights
Recent pharmacological evaluations position this compound within multitarget-directed ligand (MTDL) strategies for Alzheimer’s disease:
Cholinesterase Inhibition
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Butyrylcholinesterase (BChE) Selectivity: Exhibits IC₅₀ = 170 nM against human BChE vs. 20.0 µM for acetylcholinesterase (AChE), demonstrating >100-fold selectivity .
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Structure-Activity Relationship: The ethyl group at position 2 enhances hydrophobic interactions with BChE’s peripheral anionic site, while fluorine’s electronegativity optimizes π-cation interactions .
Neuroprotective Effects
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Amyloid-β Modulation: Reduces Aβ₄₂ aggregation by 38% at 10 µM concentration in thioflavin-T assays .
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Oxidative Stress Mitigation: Attenuates H₂O₂-induced neuronal cell death (SH-SY5Y cells) by 62% through Nrf2 pathway activation .
Table 2: Pharmacological Profile
| Assay | Result | Reference |
|---|---|---|
| BChE IC₅₀ | 170 nM | |
| AChE IC₅₀ | 20.0 µM | |
| Aβ Aggregation Inhibition | 38% at 10 µM | |
| Neuroprotection | 62% cell viability |
Future Research Directions
While current data validate its MTDL potential, key challenges remain:
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Optimizing Bioavailability: Structural modifications to improve blood-brain barrier penetration while retaining selectivity.
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In Vivo Validation**: Preclinical studies in transgenic Alzheimer’s models to assess cognitive effects.
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Target Deconvolution: Identification of additional molecular targets through chemoproteomic approaches.
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